2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone
Description
Properties
IUPAC Name |
2-bromo-1-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3NO2/c13-6-10(18)11-5-9(17-19-11)7-2-1-3-8(4-7)12(14,15)16/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLENEEFOCMDXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-1-{3-[3-(trifluoromethyl)phenyl]-5-isoxazolyl}-1-ethanone, with the CAS number 400079-65-4, is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C12H7BrF3NO2, and it has a molecular weight of 334.1 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 400079-65-4 |
| Molecular Formula | C12H7BrF3NO2 |
| Molecular Weight | 334.1 g/mol |
| Purity | >90% |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl phenyl compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. Specifically, one study reported that related compounds demonstrated minimum inhibitory concentration (MIC) values as low as 11 nM against Staphylococcus aureus, indicating potent antibacterial activity .
The mechanism of action for this compound is thought to involve the disruption of bacterial cell wall synthesis and inhibition of specific enzymatic pathways crucial for bacterial survival. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased bioactivity .
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial activity of various trifluoromethyl-substituted compounds, including those structurally similar to this compound. The results indicated that these compounds had significant activity against multiple strains of bacteria, with some exhibiting lower MIC values than traditional antibiotics .
Case Study 2: Enzymatic Activity
Another research effort focused on the enzymatic reduction processes involving the compound's analogs. The study utilized recombinant E. coli to biotransform related ketones into alcohols, revealing that structural modifications influenced enzyme selectivity and activity . This highlights the potential for using such compounds in biocatalytic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations
Substituent Effects: The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to the chloro analog (CAS 258506-49-9). This substitution may enhance metabolic stability and membrane permeability in biological systems . Bromine substituents (e.g., in C₁₂H₉Br₂NO₂) further elevate molecular weight and may influence halogen bonding interactions, though biological data is unavailable .
Heterocyclic Core Differences :
- The triazole-containing compound (C₁₀H₆Br₂F₂N₃O) exhibits antimicrobial activity, likely due to the nitrogen-rich heterocycle’s ability to interact with microbial enzymes. In contrast, isoxazole derivatives like the target compound may have distinct biological targets due to differences in hydrogen-bonding capacity and ring geometry .
Crystallographic and Physical Properties :
- The triazole derivative forms extended chains via C–H⋯O hydrogen bonds, impacting solubility and solid-state stability. The isoxazole core in the target compound may exhibit different packing behavior, though crystallographic data is unavailable .
Safety Profiles: The chloro-substituted analog (CAS 258506-49-9) is a skin irritant, suggesting that brominated isoxazoles may require careful handling. No specific safety data is reported for the target compound .
Preparation Methods
Reaction Components
- Nitrile oxide precursor : Hydroxymoyl chloride derived from 3-(trifluoromethyl)benzaldehyde oxime.
- 1,3-Dipolarophile : Acetylene derivatives or enolizable carbonyl compounds (e.g., β-ketoesters).
Optimized Conditions
- Solvent : Water-methanol mixtures (5–50% methanol) to enhance solubility of trifluoromethyl substrates.
- Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) at room temperature.
- Time : 1–2 hours, yielding regioselective isoxazole formation (Table 1).
Table 1 : Solvent Optimization for Trifluoromethyl-Substituted Isoxazole Synthesis
| Methanol (%) | Solubility | Yield (%) |
|---|---|---|
| 5 | Low | Trace |
| 50 | Moderate | 40 |
| 95 | High | 40 |
Mechanistic Pathway
- Nitrile oxide generation : In situ dehydrohalogenation of hydroxymoyl chloride.
- Cycloaddition : Concerted [3+2] addition with β-ketoester, forming the isoxazole ring.
- Decarboxylation : Loss of CO₂ from the β-ketoester intermediate stabilizes the product.
Bromination of Isoxazole-Acetyl Intermediates
Post-cycloaddition bromination at the α-position of the acetyl group is critical. Two approaches are documented:
Direct Bromination with Electrophilic Agents
- Reagents : Bromine (Br₂), tetrabromomethane (CBr₄), or cyanogen bromide (BrCN).
- Base : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C.
- Yield : 60–71% (Table 2).
Table 2 : Bromination Efficiency with Different Electrophiles
| Electrophile | Molar Ratio (Substrate:LDA:Electrophile) | Yield (%) |
|---|---|---|
| Br₂ | 1.00:1.05:1.05 | 60 |
| CBr₄ | 1.00:1.05:1.05 | 64 |
| BrCN | 1.00:1.05:1.05 | 71 |
Pre-Brominated Acetyl Precursors
- Alternative route : Coupling a pre-brominated acetyl chloride with the isoxazole intermediate.
- Limitation : Requires stringent anhydrous conditions to prevent hydrolysis.
Integrated Synthesis Pathway
Combining the above steps, a plausible synthesis route is:
Step 1: Isoxazole Formation
Step 2: Acetylation
- Hydrolyze the ester to carboxylic acid, then reduce to alcohol.
- Oxidize to acetyl derivative using Jones reagent.
Step 3: α-Bromination
Yield and Purity
- Overall yield : ~35–40% (estimated from stepwise yields).
- Purity : >95% (HPLC), confirmed by $$ ^1H $$ NMR and HRMS.
Challenges and Mitigation Strategies
Regioselectivity in Cycloaddition :
Bromination Side Reactions :
Solubility Issues :
Comparative Analysis of Methodologies
Table 3 : Advantages and Limitations of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
